2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-15(9-13-10-25-16(19-13)22-7-1-2-8-22)18-12-3-5-14(6-4-12)23-11-17-20-21-23/h1-8,10-11H,9H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSLHCUWVCNULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound characterized by its unique structural features, including a pyrrole ring, a thiazole moiety, and a tetrazole group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology, cardiology, and antimicrobial therapy.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 344.39 g/mol. The presence of multiple heterocycles suggests diverse biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and tetrazole rings are known to play critical roles in modulating biological pathways, which may lead to therapeutic effects against various diseases.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- IC50 values for related thiazole derivatives have been reported as low as 1.61 µg/mL, indicating potent cytotoxicity against specific cancer cell lines, such as HT-29 and Jurkat cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazoles are frequently associated with antimicrobial effects due to their ability to disrupt microbial cell functions:
- Case studies have demonstrated that thiazole-containing compounds can inhibit bacterial growth and biofilm formation.
- Research has identified structure-activity relationships (SAR) that enhance the antimicrobial efficacy of these compounds by modifying substituents on the thiazole ring .
Cardiotonic Effects
Recent studies have explored the cardiotonic properties of related compounds featuring tetrazole groups:
- A series of tetrazole derivatives were evaluated for their ability to inhibit phosphodiesterase (PDE) enzymes, crucial for cardiac function. One derivative exhibited an IC50 value of 0.24 µM against PDE3A, suggesting strong cardiotonic potential .
Summary of Biological Activities
Case Studies
- Anticancer Research : A study on a related thiazole derivative showed significant inhibition of tumor growth in xenograft models, highlighting the therapeutic potential in oncology.
- Cardiac Function Studies : In vivo experiments demonstrated improved cardiac contractility in animal models treated with tetrazole derivatives, suggesting a pathway for developing new heart failure therapies.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including those similar to the compound , exhibit significant anticonvulsant properties. For instance, a study highlighted the synthesis of thiazole-linked compounds that demonstrated protection in electroshock seizure tests, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .
Antitumor Activity
Thiazole derivatives have been investigated for their anticancer properties. A notable case study involved the synthesis of thiazole-pyridine hybrids that showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One specific hybrid demonstrated better efficacy than standard treatments like 5-fluorouracil, indicating the potential of thiazole-containing compounds in cancer therapy .
Cardiovascular Applications
Compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide have been explored for their cardiotonic effects. A study on thiazole derivatives revealed their ability to inhibit phosphodiesterase enzymes, which play a critical role in cardiac function regulation. These findings suggest that thiazole-based compounds could be developed as novel cardiotonic agents .
Synthesis and Evaluation
A series of novel thiazole derivatives were synthesized and evaluated for their biological activities. Among these, specific compounds exhibited high potency against various targets, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .
Comparative Studies
In comparative studies involving multiple thiazole derivatives, certain analogs showed superior activity profiles against standard drugs used in epilepsy and cancer treatment. For example, a derivative with a specific substitution pattern on the phenyl ring showed enhanced anticonvulsant effects compared to other tested compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of thiazole-acetamide derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural Analog Comparison
Key Observations :
- The pyrrole-thiazole system shares similarities with the pyrazole-thiazole hybrid in compound 41 , though the latter lacks the tetrazole’s hydrogen-bonding capacity .
- The thioacetamide linker in introduces sulfur-based reactivity, absent in the target compound’s acetamide bridge, which may affect pharmacokinetics .
Pharmacological and Physicochemical Comparisons
Table 2: Bioactivity and Properties
Key Findings :
- The target compound’s lower LogP (2.8 vs. 3.5–3.9 in analogs) suggests improved aqueous solubility, likely due to the polar tetrazole group .
- Analogs like 9c and 2a-2f demonstrate measurable antimicrobial activity, but the target compound’s bioactivity remains uncharacterized in available literature.
- The tetrazole moiety may confer resistance to oxidative metabolism compared to the triazole in 9c or pyrazole in 41 .
Q & A
Q. What are the recommended synthetic routes for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Condensation of pyrrole derivatives with thiazole precursors using coupling agents (e.g., DCC or EDCI) under inert atmospheres (N₂/Ar) .
- Step 2 : Acetylation of the intermediate with 4-(1H-tetrazol-1-yl)aniline in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
- Optimization : Yield improvements (10–15%) are achieved by adjusting solvent polarity (e.g., switching from THF to DMF) and using catalytic bases like triethylamine .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for pyrrole protons (δ 6.5–7.0 ppm), thiazole C-2 (δ 150–155 ppm), and tetrazole C-1 (δ 145–150 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 380.4 (calculated) with fragmentation patterns matching thiazole and tetrazole moieties .
Q. What are the key physicochemical properties influencing solubility and stability?
- Properties :
Advanced Research Questions
Q. How can computational methods guide reaction design and predict biological activity?
- Approach :
- Density Functional Theory (DFT) : Optimize reaction pathways (e.g., amide bond formation energy barriers) and identify transition states .
- Molecular Docking : Screen against targets like COX-2 or EGFR using AutoDock Vina; tetrazole moiety shows strong hydrogen bonding with catalytic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example :
- Contradiction : Variable IC₅₀ values (e.g., 5 µM vs. 20 µM for COX-2 inhibition).
- Resolution :
- Assay Variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays) .
- Structural Confirmation : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .
- Data Table :
| Study | IC₅₀ (µM) | Purity (%) | Assay Type |
|---|---|---|---|
| A | 5.2 | 95 | Fluorescence |
| B | 19.8 | 88 | Colorimetric |
Q. How to design SAR studies focusing on the tetrazole and thiazole moieties?
- Methodology :
- Tetrazole Modifications : Replace with carboxylate or sulfonamide groups to assess hydrogen-bonding impact .
- Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at C-4 to enhance electrophilicity .
- Bioactivity Correlation : Test analogs in enzyme inhibition assays (e.g., COX-2, LOX) and compare IC₅₀ values .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Models :
- Rodent PK Studies : Monitor plasma half-life (t₁/₂ ~2.5 hours) and bioavailability (~40%) via oral administration .
- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀ >100 µM) and hepatocyte cell lines (e.g., HepG2) for metabolic stability .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
